molecular formula C9H6N4 B11915645 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile

1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile

Cat. No.: B11915645
M. Wt: 170.17 g/mol
InChI Key: PAMQSFLJKPYMOL-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to an imidazole ring, with a nitrile group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols, and solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-imidazole-4-carbonitrile
  • 1-(Pyridin-3-yl)-1H-imidazole-4-carbonitrile
  • 1-(Pyridin-4-yl)-1H-imidazole-5-carbonitrile

Uniqueness: 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitrile group and the pyridine ring can significantly affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

1-pyridin-4-ylimidazole-4-carbonitrile

InChI

InChI=1S/C9H6N4/c10-5-8-6-13(7-12-8)9-1-3-11-4-2-9/h1-4,6-7H

InChI Key

PAMQSFLJKPYMOL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C=C(N=C2)C#N

Origin of Product

United States

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